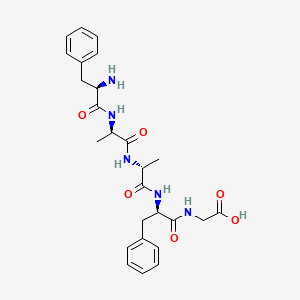

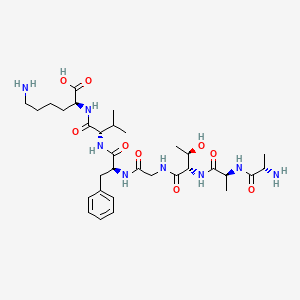

D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Phénylalaninyl-D-alanyl-D-alanyl-D-phénylalaninylglycine: est un peptide synthétique composé de cinq acides aminés : la D-phénylalanine, la D-alanine, la D-alanine, la D-phénylalanine et la glycine

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la D-Phénylalaninyl-D-alanyl-D-alanyl-D-phénylalaninylglycine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Les acides aminés sont couplés à l’aide de réactifs tels que le HBTU (hexafluorophosphate de O-benzotriazole-N,N,N’,N’-tétraméthyl-uronium) ou le DIC (N,N’-diisopropylcarbodiimide).

Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l’aide de TFA (acide trifluoroacétique).

Clivage : Le peptide final est clivé de la résine et purifié par HPLC (chromatographie liquide haute performance).

Méthodes de production industrielle : La production industrielle de peptides tels que la D-Phénylalaninyl-D-alanyl-D-alanyl-D-phénylalaninylglycine implique souvent des synthétiseurs peptidiques automatisés qui rationalisent le processus de SPPS. Ces machines peuvent gérer la synthèse à grande échelle avec une grande précision et une grande efficacité.

Analyse Des Réactions Chimiques

Types de réactions : La D-Phénylalaninyl-D-alanyl-D-alanyl-D-phénylalaninylglycine peut subir diverses réactions chimiques, notamment :

Oxydation : Les résidus de phénylalanine peuvent être oxydés pour former des quinones.

Réduction : Les réactions de réduction peuvent cibler les liaisons peptidiques ou les chaînes latérales.

Substitution : Les réactions de substitution peuvent se produire au niveau des chaînes latérales des acides aminés, en particulier au niveau des résidus de phénylalanine.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le peroxyde d’hydrogène (H₂O₂) ou le permanganate de potassium (KMnO₄) en milieu acide ou basique.

Réduction : Réactifs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄).

Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d’acyle en milieu basique.

Produits principaux :

Oxydation : Formation de quinones ou d’autres dérivés oxydés.

Réduction : Formation de peptides réduits ou de dérivés d’acides aminés.

Substitution : Formation de peptides substitués avec des chaînes latérales modifiées.

Applications de la recherche scientifique

Chimie : La D-Phénylalaninyl-D-alanyl-D-alanyl-D-phénylalaninylglycine est utilisée dans l’étude de la synthèse peptidique et des relations structure-activité. Elle sert de composé modèle pour comprendre le comportement et les interactions des peptides.

Biologie : En recherche biologique, ce peptide est utilisé pour étudier les interactions protéine-protéine, les interactions enzyme-substrat et la liaison aux récepteurs. Il peut également être utilisé comme substrat dans les dosages enzymatiques.

Médecine : La D-Phénylalaninyl-D-alanyl-D-alanyl-D-phénylalaninylglycine a des applications potentielles dans le développement de médicaments, en particulier dans la conception de thérapeutiques à base de peptides. Sa stabilité et sa résistance à la dégradation enzymatique en font un candidat pour les peptides thérapeutiques.

Industrie : Dans le secteur industriel, ce peptide peut être utilisé dans le développement de biomatériaux, tels que les hydrogels et les nanomatériaux, en raison de ses propriétés structurales uniques.

Applications De Recherche Scientifique

Chemistry: D-Phenylalanyl-D-alanyl-D-alanyl-D-phenylalanylglycine is used in the study of peptide synthesis and structure-activity relationships. It serves as a model compound for understanding peptide behavior and interactions.

Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate interactions, and receptor binding. It can also be used as a substrate in enzymatic assays.

Medicine: this compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its stability and resistance to enzymatic degradation make it a candidate for therapeutic peptides.

Industry: In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials, due to its unique structural properties.

Mécanisme D'action

Le mécanisme d’action de la D-Phénylalaninyl-D-alanyl-D-alanyl-D-phénylalaninylglycine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le peptide peut se lier à ces cibles par liaison hydrogène, interactions hydrophobes et forces de van der Waals. Cette liaison peut moduler l’activité de la cible, conduisant à divers effets biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires :

D-Phénylalaninyl-D-alanyl-D-alanine : Un peptide plus court avec des caractéristiques structurales similaires.

D-Alaninyl-D-alanyl-D-phénylalaninylglycine : Un peptide avec une séquence différente mais une composition en acides aminés similaire.

D-Phénylalaninyl-D-alanyl-D-alanyl-D-glycine : Un peptide avec une séquence similaire mais manquant d’un résidu de phénylalanine.

Unicité : La D-Phénylalaninyl-D-alanyl-D-alanyl-D-phénylalaninylglycine est unique en raison de sa séquence spécifique et de la présence de deux résidus de phénylalanine, qui contribuent à ses propriétés chimiques et biologiques distinctes. La combinaison de D-acides aminés et de glycine dans cette séquence confère stabilité et résistance à la dégradation enzymatique, ce qui la rend précieuse pour diverses applications.

Propriétés

Numéro CAS |

644997-45-5 |

|---|---|

Formule moléculaire |

C26H33N5O6 |

Poids moléculaire |

511.6 g/mol |

Nom IUPAC |

2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H33N5O6/c1-16(30-25(36)20(27)13-18-9-5-3-6-10-18)23(34)29-17(2)24(35)31-21(26(37)28-15-22(32)33)14-19-11-7-4-8-12-19/h3-12,16-17,20-21H,13-15,27H2,1-2H3,(H,28,37)(H,29,34)(H,30,36)(H,31,35)(H,32,33)/t16-,17-,20-,21-/m1/s1 |

Clé InChI |

JRVBLYKJHMXCAR-DEPWHIHDSA-N |

SMILES isomérique |

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@@H](CC2=CC=CC=C2)N |

SMILES canonique |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)

![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)

![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)

![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)

![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)

![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)

![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)

![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)